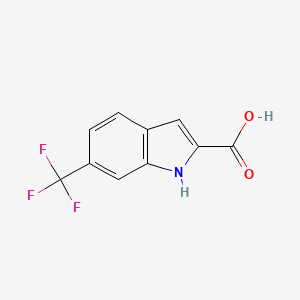

6-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWGDLKZKCYUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404175 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-20-8 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8): Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Value of Fluorination in Modern Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to improve metabolic stability can transform a promising chemical scaffold into a viable drug candidate.[1] When this functional group is appended to a "privileged" heterocyclic core like indole, the result is a building block of immense value for medicinal chemists.

This guide provides an in-depth technical overview of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8). We will move beyond a simple recitation of data to explore its core properties, reactivity, synthetic utility, and critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key pharmaceutical intermediate.

Chapter 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design. This compound is typically supplied as an off-white to light yellow crystalline solid.[2][3] Its core properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₆F₃NO₂ | [4][5] |

| Molecular Weight | 229.16 g/mol | [5][6] |

| Melting Point | 163-164 °C | [2] |

| Boiling Point | 402.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.18 ± 0.30 (Predicted) | [2] |

| Appearance | Off-white to light yellow solid |[2][7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 327-20-8 | [2][4][5] |

| MDL Number | MFCD02664465 | [5][8] |

| SMILES | OC(=O)C1=CC2=CC=C(C=C2N1)C(F)(F)F | [4] |

| InChI Key | CDWGDLKZKCYUFO-UHFFFAOYSA-N | |

Spectroscopic Characterization: The Molecule's Fingerprint

While specific spectra for this exact compound are proprietary to suppliers, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from closely related analogs.[9][10][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a characteristic broad singlet for the indole N-H proton, another very broad singlet for the acidic carboxylic acid proton, and a singlet for the proton at the C3 position.

-

¹³C NMR Spectroscopy: The carbon spectrum will be defined by a quartet for the trifluoromethyl carbon (due to ¹³C-¹⁹F coupling), a signal for the carboxyl carbon, and distinct signals for the remaining eight carbons of the indole scaffold.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp N-H stretch (~3300 cm⁻¹), a strong C=O stretch from the carboxyl group (~1680-1710 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[12]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight (229.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9]

Chapter 2: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile starting material for synthesizing more complex molecules with therapeutic potential.[4] The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate with metal ions in enzyme active sites, a critical interaction for certain classes of inhibitors.[13]

Key Therapeutic Areas:

-

Antiviral Agents (HIV-1 Integrase Inhibitors): A significant body of research highlights the use of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[9][13] This compound serves as a foundational scaffold for building molecules that can dock into the enzyme's active site, coordinating with two essential Mg²⁺ ions and preventing viral DNA integration. The trifluoromethyl group at the 6-position is often explored to enhance potency and improve pharmacokinetic properties.[13]

-

Metabolic Disorder Modulators: It has been specifically identified as a precursor for heterocyclic compounds used in the treatment of disorders related to the accumulation of oxalate.[1][2] This suggests its utility in developing therapies for conditions like hyperoxaluria.

-

Antiparasitic Drug Discovery: The indole scaffold has been explored in the search for new treatments for neglected tropical diseases. Research into indole-2-carboxamides has identified compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14][15] Although this specific 6-CF₃ analog was not the final lead, its structural motifs are highly relevant to the optimization campaigns in this field.

Chapter 3: Synthesis and Chemical Reactivity

Representative Derivatization Protocol: Synthesis of an Amine-Substituted Analog

The following protocol is a representative example adapted from methodologies used to create HIV integrase inhibitors, demonstrating the core reactivity of the molecule.[9][13] The process involves three key steps: protection of the carboxylic acid, functionalization of the indole ring, and deprotection.

Step 1: Esterification (Protection) The carboxylic acid is first converted to an ester (e.g., an ethyl ester) to prevent it from interfering with subsequent reactions. This is a standard protection strategy.

-

Procedure: this compound is dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. After cooling, the product, ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, is isolated.

-

Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile.

Step 2: Buchwald-Hartwig Amination (C-N Cross-Coupling) This powerful palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, in this case, to introduce a substituted aniline at the 6-position of a bromo-indole precursor (a common starting point for such syntheses). While our title compound already has the CF₃ group, this reaction is central to building diversity from related halo-indoles. For our compound, derivatization would more likely occur at the N-H position or via amide coupling. For illustrative purposes, we describe the amide coupling below.

Step 2 (Alternative): Amide Coupling (Derivatization) This is the most direct and common reaction for this molecule.

-

Procedure: this compound is dissolved in an aprotic solvent like DMF. A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion.

-

Rationale: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form a stable amide bond. This is the cornerstone of peptide and carboxamide synthesis.

Reactivity Profile

-

Carboxylic Acid: This is the primary reactive handle, readily undergoing esterification, acid chloride formation, and, most importantly, amide coupling reactions.[16]

-

Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.

-

Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This directs reactions to the more electron-rich pyrrole ring.

Chapter 4: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound is a hazardous substance and requires appropriate precautions.

Table 3: GHS Hazard Classification

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Recommended Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]

-

Handling: Avoid creating dust.[3] Wash hands thoroughly after handling.[18]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[8] The recommended storage temperature is between 2-8°C.[2][4]

Conclusion

This compound stands out as a strategically designed building block for modern drug discovery. The convergence of a biologically significant indole core with a property-enhancing trifluoromethyl group provides a powerful platform for the synthesis of novel therapeutic agents, particularly in the fields of virology and metabolic diseases. Its well-defined reactivity, centered on the carboxylic acid handle, allows for predictable and efficient incorporation into complex molecular architectures. For research teams aiming to leverage the benefits of fluorination chemistry, this compound represents an essential and high-value tool in their synthetic arsenal.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

327-20-8 | this compound. Alachem Co., Ltd. [Link]

-

6-trifluoroMethyl-1h-indole-2-carboxylic acid. Henan Allgreen Chemical Co.,Ltd. [Link]

-

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem. [Link]

-

The Power of Fluorine: Exploring this compound. Medium. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

-

6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

-

History[2][4] triazolo [5,1-a] pyrimidine as pde2 inhibitors. Google Patents.

-

Mark scheme - Spectroscopy. Physics & Maths Tutor. [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health (NIH). [Link]

-

Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemistry Review Letters. [Link]

-

A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. ACS Publications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 327-20-8 | this compound - Moldb [moldb.com]

- 6. 327-20-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. mopai89.lookchem.com [mopai89.lookchem.com]

- 8. 327-20-8|this compound|BLD Pharm [bldpharm.com]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 10. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID(327-20-8) 1H NMR spectrum [chemicalbook.com]

- 11. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]

- 12. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure," forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key physicochemical properties of this compound, emphasizing the causality behind experimental choices and providing robust, self-validating protocols for their determination.

Core Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical characteristics is paramount for its application in research and development. The following table summarizes the known and predicted properties of this compound. It is crucial to distinguish between experimentally verified data and computationally predicted values, with the latter serving as a useful starting point pending experimental confirmation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1], [2] |

| Molecular Weight | 229.16 g/mol | [3], [2] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 163-164 °C | [4] |

| Boiling Point (Predicted) | 402.5 ± 40.0 °C | [4] |

| Density (Predicted) | 1.549 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.18 ± 0.30 | [4] |

| Storage | Sealed in dry, 2-8°C | [3], [2] |

Solubility: The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The solubility of this compound is governed by a balance of its structural features: the planar, aromatic indole ring system contributes to its hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, particularly at pH values above its pKa. The highly lipophilic trifluoromethyl group is expected to decrease aqueous solubility compared to its non-fluorinated analog.

Experimental Protocol for Solubility Determination (OECD 105)

The flask method, as described in the OECD Guideline for the Testing of Chemicals, No. 105, is a robust and widely accepted method for determining the water solubility of compounds.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or other solvent) in a glass-stoppered flask.

-

Equilibration: The flask is agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to stand at the test temperature to allow for the separation of undissolved solid. Centrifugation at the same temperature is recommended to ensure complete removal of particulate matter.

-

Sampling and Analysis: A sample of the clear, supernatant solution is carefully withdrawn.

-

Quantification: The concentration of the dissolved compound in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or µg/mL).

Acidity (pKa): Ionization State and its Implications

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group dictates its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability across biological membranes, and interaction with its molecular target. The predicted pKa of approximately 4.18 suggests that the compound will be predominantly in its ionized (carboxylate) form in the blood and intestines (pH ~7.4), which generally enhances aqueous solubility but may reduce passive diffusion across cell membranes.

Experimental Protocol for pKa Determination (Based on OECD 112)

A potentiometric titration method is a reliable technique for determining the pKa of ionizable compounds. This method is described in the OECD Guideline for the Testing of Chemicals, No. 112.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Refinement: For more accurate results, specialized software can be used to analyze the titration data and calculate the pKa.

Lipophilicity (LogP): A Key Factor in Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to be a strong lipophilicity enhancer. Therefore, this compound is expected to have a higher LogP than its non-fluorinated counterpart, which could lead to increased membrane permeability and potentially higher tissue distribution.

Experimental Protocol for LogP Determination (OECD 107)

The shake-flask method, outlined in OECD Guideline No. 107, is the classical method for the experimental determination of LogP.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.

-

Solution Preparation: A solution of this compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated water in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation can aid in this process.

-

Sampling and Analysis: Aliquots are carefully taken from both the n-octanol and water phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectral and Analytical Characterization

Unambiguous characterization of this compound requires a suite of spectroscopic and chromatographic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups. The N-H proton of the indole and the O-H proton of the carboxylic acid will likely appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic N-H stretching and aromatic C-H and C=C stretching bands for the indole ring. Strong C-F stretching bands are also expected.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should readily show the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity determination and quantification of this compound. A typical method would employ a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of an acid modifier like formic or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector.[5]

Chemical Stability

Assessing the chemical stability of a drug candidate is a critical step in its development. Forced degradation studies are performed to identify potential degradation products and understand the degradation pathways under various stress conditions.

Forced Degradation Study Protocol (ICH Q1A)

A forced degradation study for this compound would involve subjecting the compound to the following conditions:

-

Acidic Hydrolysis: The compound is dissolved in a dilute acid solution (e.g., 0.1 M HCl) and heated.

-

Basic Hydrolysis: The compound is dissolved in a dilute base solution (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature or with heating.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 70-80 °C).

-

Photolytic Degradation: The compound, in both solid and solution form, is exposed to UV and visible light.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The physicochemical properties of this compound are intricately linked to its potential as a building block for novel therapeutics. Its solubility, acidity, and lipophilicity are governed by the interplay of the indole core, the carboxylic acid functionality, and the influential trifluoromethyl group. While predicted values provide a useful starting point, this guide emphasizes the necessity of rigorous experimental determination of these parameters using standardized, authoritative protocols. A thorough understanding of these properties is indispensable for guiding rational drug design, enabling effective formulation development, and ultimately, ensuring the successful progression of new chemical entities through the drug discovery pipeline.

References

-

SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

-

PubMed. (2025). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Human Metabolome Database. (2006). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 327-20-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 327-20-8 [sigmaaldrich.com]

- 4. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]

- 5. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Introduction: The Significance of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of a trifluoromethyl group at the 6-position of the indole ring, coupled with a carboxylic acid at the 2-position, yields this compound, a molecule of significant interest to researchers and drug development professionals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering both theoretical understanding and practical, field-proven insights for its preparation.

Strategic Approaches to the Indole Core: A Comparative Analysis

The synthesis of substituted indoles can be broadly categorized into classical and modern methodologies. For the specific case of this compound, the Fischer and Reissert indole syntheses represent robust and well-established classical routes. More contemporary approaches, often leveraging palladium-catalyzed cross-coupling reactions, offer alternative strategies with their own distinct advantages.

Classical Synthesis Pathways: Building from First Principles

The Fischer Indole Synthesis: A Time-Honored Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used method for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[2] For the synthesis of our target molecule, this pathway commences with the reaction of 4-(trifluoromethyl)phenylhydrazine with pyruvic acid or its ester equivalent.

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement under acidic catalysis to form the indole ring.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric or sulfuric acid to Lewis acids such as zinc chloride or boron trifluoride.[2] The selection is often empirically determined to optimize the yield and minimize side reactions for the specific substrates.

Visualizing the Fischer Indole Synthesis:

Caption: The Fischer indole synthesis pathway.

Step-by-Step Experimental Protocol (Illustrative):

-

Step 1: Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the condensation reaction and formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 2: Cyclization:

-

To the mixture containing the phenylhydrazone, add the chosen acid catalyst (e.g., a solution of sulfuric acid in ethanol, or polyphosphoric acid).

-

Heat the reaction mixture to reflux for several hours. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.

-

Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.

-

-

Step 3: Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

The crude product may precipitate out of solution and can be collected by filtration.

-

The collected solid should be washed with water to remove any residual acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The Reissert Indole Synthesis: An Alternative Classical Route

The Reissert indole synthesis provides another versatile method for preparing indole-2-carboxylic acids. This pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. For our target molecule, the starting material is 2-nitro-4-(trifluoromethyl)toluene.

Causality Behind Experimental Choices: The initial condensation is a base-catalyzed Claisen condensation, typically employing a strong base like sodium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then subjected to a reduction of the nitro group, which is immediately followed by an intramolecular cyclization to form the indole ring. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.

Visualizing the Reissert Indole Synthesis:

Caption: The Reissert indole synthesis pathway.

Step-by-Step Experimental Protocol (Illustrative):

-

Step 1: Condensation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 2-nitro-4-(trifluoromethyl)toluene.

-

Slowly add diethyl oxalate to the mixture while stirring.

-

After the addition is complete, heat the mixture to reflux for several hours. The progress of the condensation can be monitored by TLC.

-

-

Step 2: Reductive Cyclization:

-

After cooling, the reaction mixture is typically acidified, and the intermediate ethyl 2-nitro-4-(trifluoromethyl)phenylpyruvate is extracted.

-

The crude intermediate is then dissolved in a suitable solvent like acetic acid.

-

A reducing agent, such as zinc dust or iron powder, is added portion-wise to the stirred solution. This is an exothermic reaction and may require cooling to control the temperature.

-

Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.

-

The reaction is stirred until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.

-

-

Step 3: Hydrolysis and Purification:

-

The reaction mixture is filtered to remove the reducing agent, and the solvent is removed under reduced pressure.

-

The resulting crude ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a co-solvent such as ethanol.[1]

-

After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

-

Modern Synthetic Approaches: The Advent of Palladium Catalysis

While classical methods are reliable, modern organic synthesis often turns to transition-metal catalysis for improved efficiency, milder reaction conditions, and broader functional group tolerance. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including substituted indoles.

One contemporary strategy involves a palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which can provide access to a variety of trifluoromethyl-containing indoles.[3] Although a direct synthesis of this compound via this specific method may not be straightforward, the principles of palladium-catalyzed C-H activation and cross-coupling reactions are highly relevant for the development of novel synthetic routes.

Conceptual Palladium-Catalyzed Approach:

A hypothetical modern approach could involve the palladium-catalyzed coupling of a suitably substituted aniline or haloaniline with an appropriate alkyne, followed by cyclization to form the indole ring. The carboxylic acid functionality could be introduced either before or after the indole formation.

Visualizing a Modern Synthetic Logic:

Caption: Conceptual palladium-catalyzed indole synthesis.

Comparative Data and Field Insights

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |

| Fischer Indole Synthesis | 4-(Trifluoromethyl)phenylhydrazine, Pyruvic Acid | Acid catalysts (H₂SO₄, PPA, ZnCl₂) | Well-established, readily available starting materials. | Can require harsh acidic conditions, potential for side reactions. | Moderate to Good |

| Reissert Indole Synthesis | 2-Nitro-4-(trifluoromethyl)toluene, Diethyl Oxalate | Strong base (NaOEt), Reducing agent (Zn/AcOH) | Good for synthesis of indole-2-carboxylic acids. | Multi-step, can involve strongly basic and reducing conditions. | Moderate |

| Palladium-Catalyzed Routes | Substituted anilines/haloanilines, alkynes | Palladium catalysts, ligands | Milder reaction conditions, high functional group tolerance, potential for higher yields. | Catalyst cost, optimization of reaction conditions can be complex. | Good to Excellent |

Expert Commentary:

As a Senior Application Scientist, my experience indicates that for large-scale, cost-effective production, the classical Fischer or Reissert syntheses are often the initial methods of choice due to their long history and the relatively low cost of reagents. However, for discovery and medicinal chemistry applications where material quantities are smaller and functional group compatibility is paramount, the development of a modern, palladium-catalyzed route is often a worthwhile investment. The milder conditions of palladium-catalyzed reactions can be particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through both classical and modern synthetic methodologies. The choice of a particular pathway will depend on the specific requirements of the researcher, including scale, cost, and the need for functional group tolerance. The Fischer and Reissert syntheses provide reliable and well-documented routes, while the ever-evolving field of palladium catalysis offers exciting opportunities for the development of more efficient and versatile synthetic strategies. As the demand for complex, fluorinated heterocyclic compounds in drug discovery continues to grow, the innovation of new and improved methods for their synthesis will remain a key area of research.

References

-

Fischer indole synthesis. In: Wikipedia. Retrieved from [Link]

-

Aljarbou, A. N., Al-Said, M. S., El-Hadiyah, T. M., & Ghorab, M. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Yang, H., Wang, L. C., Zhang, Y., Zheng, D., Chen, Z., & Wang, X. F. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical science, 13(12), 3463–3469. [Link]

Sources

A Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: Synthesis, Derivatization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1] This guide focuses on 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a key building block for developing novel therapeutics.[2][3] We will explore its synthesis, strategies for creating structural analogs, and the expanding landscape of its biological applications.

The Strategic Importance of the 6-CF3-Indole-2-Carboxylic Acid Scaffold

The combination of the indole nucleus, a carboxylic acid at the C2 position, and a trifluoromethyl group at the C6 position creates a molecule with significant potential in drug discovery.

-

The Indole Core: A privileged scaffold that mimics the structure of tryptophan and can interact with a wide range of biological targets.

-

C2-Carboxylic Acid: This group serves as a critical anchor point for target binding, often acting as a hydrogen bond donor and acceptor. It also provides a convenient handle for synthetic modification into esters, amides, and other functional groups.

-

C6-Trifluoromethyl Group: This electron-withdrawing group dramatically influences the electronic properties of the indole ring. The CF3 group enhances metabolic stability by blocking a potential site of oxidation and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1]

This unique combination of features makes this compound a valuable starting material for synthesizing libraries of compounds aimed at various therapeutic targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.[4]

Synthesis of the Core Scaffold

The primary challenge in synthesizing this scaffold is the controlled formation of the indole ring with the desired substituents. While various indole syntheses exist (e.g., Fischer, Reissert, Nenitzescu), the Fischer indole synthesis remains a robust and common method for this type of structure.

The general workflow involves the condensation of a substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.

Workflow for Synthesis of this compound

Caption: Fischer Indole Synthesis workflow for the target core scaffold.

Exemplary Synthetic Protocol

Objective: To synthesize this compound.

Step 1: Hydrazone Formation

-

To a solution of 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium pyruvate (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

-

Causality: The acidic catalyst facilitates the condensation reaction between the hydrazine and the ketone of the pyruvate to form the key hydrazone intermediate.

-

Step 2: Cyclization and Aromatization

-

Add the dried hydrazone intermediate (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100°C.

-

Stir the viscous mixture vigorously for 1-2 hours. The color will typically darken.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

-

Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected spectral data should be consistent with the target structure.

-

Structural Analogs and Derivatives: Exploring Chemical Space

The this compound scaffold offers multiple points for modification to explore structure-activity relationships (SAR).

Caption: Key modification points on the indole-2-carboxylic acid scaffold.

Modification of the C2-Carboxylic Acid

The most common derivatization strategy involves converting the carboxylic acid to amides or esters. This is typically achieved via standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the acid to an acyl chloride followed by reaction with an amine or alcohol.

-

Amide Derivatives: Amidation is crucial for biological activity in many classes of indole-2-carboxamides. For instance, studies on CB1 receptor allosteric modulators showed that the carboxamide functionality was essential.[5]

-

Ester Derivatives: Esterification, often to simple alkyl esters like ethyl or isopropyl esters, can serve to protect the carboxylic acid during subsequent reactions or to increase lipophilicity and cell permeability.[6]

Substitution at the N1-Position

The indole nitrogen can be alkylated or arylated to probe interactions with specific pockets in a binding site. This is often accomplished by deprotonation with a base like sodium hydride (NaH) followed by treatment with an alkyl or aryl halide.

Substitution at Other Ring Positions (C3, C5, etc.)

-

C3-Position: Introducing short alkyl groups at the C3 position has been shown to enhance potency in certain compound series.[5][7]

-

C5-Position: Halogenation (e.g., with chloro or fluoro groups) at the C5 position can also positively modulate activity, as seen in CB1 allosteric modulators.[5][7]

Biological Activities and Therapeutic Targets

Derivatives of this scaffold have shown promise in several therapeutic areas. The specific substitution pattern dictates the biological target.

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a known chelating fragment that can interact with the two Mg²⁺ ions in the active site of HIV-1 integrase.[6][8]

-

SAR Insights:

-

Introducing halogenated benzene rings at the C6-position can increase inhibitory activity, potentially through π-π stacking interactions with viral DNA.[6][8]

-

Adding long-chain substituents at the C3 position, such as a p-trifluorophenyl group, has been shown to significantly improve anti-integrase activity.[6]

-

Cannabinoid Receptor (CB1) Modulation

1H-indole-2-carboxamides have been extensively studied as negative allosteric modulators of the CB1 receptor.[5][7]

-

SAR Insights:

Anticancer and Anti-parasitic Activity

-

Anticancer: Indole derivatives are being investigated as inhibitors of various targets in glioblastoma, including protein kinases like EGFR and signaling pathways like p53.[9] Indoline-2-carboxylic acid amides have also been evaluated for cytotoxicity against various cancer cell lines.[10][11]

-

Anti-Trypanosoma cruzi: 1H-Indole-2-carboxamides have been identified as active against the intracellular forms of T. cruzi, the parasite responsible for Chagas disease.[12][13] SAR studies revealed that small, electron-donating groups at the C5-position were favored for potency.[12][13]

Summary of Biological Activity Data

| Compound Class | Target | Key Structural Features | Potency (Example) | Reference |

| Indole-2-carboxamides | CB1 Allosteric Modulator | C5-Chloro, C3-Methyl, C2-diethylaminophenylamide | IC₅₀ = 79 nM | [5][7] |

| 6-Halo-indole-2-carboxylates | HIV-1 Integrase | C3-long chain ether, C6-halogenated aniline | IC₅₀ = 0.13 to 6.85 µM | [6] |

| 5-Substituted-indole-2-carboxamides | Trypanosoma cruzi | C5-Methyl or C5-Cyclopropyl | pEC₅₀ > 6.0 | [12][13] |

Conclusion

This compound is a highly versatile and valuable scaffold in modern drug discovery. The trifluoromethyl group imparts favorable pharmacokinetic properties, while the indole core and C2-carboxylic acid provide a robust platform for synthetic elaboration. The diverse biological activities of its derivatives, ranging from antiviral and anticancer to neuromodulatory, underscore the scaffold's potential. A deep understanding of its synthesis and the structure-activity relationships of its analogs is crucial for medicinal chemists aiming to develop the next generation of targeted therapeutics.

References

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC. (2015). National Center for Biotechnology Information. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Available at: [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- The Power of Fluorine: Exploring this compound. (2025). Specific Chemical Supplier Website.

-

Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF. (n.d.). ResearchGate. Available at: [Link]

- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (2025). Specific Chemical Supplier Website.

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Available at: [Link]

-

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. Available at: [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Available at: [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 10. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Ascendant Role of Trifluoromethyl-Substituted Indole Carboxylic Acids in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethyl-substituted indole carboxylic acids. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge, offers practical experimental insights, and illuminates future directions in this dynamic field of study.

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its versatile structure allows for diverse functionalization, enabling interactions with a wide range of biological targets.[3] In parallel, the strategic incorporation of the trifluoromethyl (CF3) group has become a powerful tactic in modern drug design.[5][6] The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][5][7][8] It can improve membrane permeability, block metabolic degradation, and increase binding affinity to target proteins.[1][7][8]

The fusion of the indole carboxylic acid framework with the trifluoromethyl group has given rise to a class of compounds with remarkable biological activities, spanning anticancer, anti-inflammatory, and antiviral domains. This guide delves into the core scientific principles and practical methodologies for exploring the therapeutic promise of these molecules.

The Physicochemical Advantage: Why Trifluoromethylation Matters

The introduction of a trifluoromethyl group onto the indole core is not a trivial modification; it imparts a cascade of advantageous physicochemical changes that are highly sought after in drug development:

-

Enhanced Lipophilicity : The CF3 group significantly increases the lipophilicity of a molecule, which can lead to improved absorption and distribution, including better penetration of the blood-brain barrier.[1][7]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic cleavage by enzymes like cytochrome P450s.[7][9] This can increase the drug's half-life and bioavailability.

-

Modulation of Acidity/Basicity : The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, such as the carboxylic acid, which can affect its interaction with biological targets and its solubility.[1]

-

Conformational Control : The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal receptor binding.

These properties collectively contribute to the improved "drug-likeness" of trifluoromethyl-substituted indole carboxylic acids, making them a fertile ground for the discovery of novel therapeutics.

Diverse Biological Activities: A Multi-Front Assault on Disease

Trifluoromethyl-substituted indole derivatives have demonstrated a remarkable breadth of biological activities. The following sections detail their potential in key therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research highlights the potent anticancer effects of trifluoromethyl-substituted indoles. These compounds have been shown to inhibit the proliferation of various human cancer cell lines, including lung (A549), breast (MCF-7), prostate (DU145), and cervical (HeLa) cancer cells.[10]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition : Certain indole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis.[11]

-

Kinase Inhibition : The cooperation between kinases like c-SRC and the epidermal growth factor receptor (EGFR) is implicated in the aggressive phenotype of various tumors.[12] Novel indole derivatives have been designed as dual EGFR/SRC kinase inhibitors, showing potent activity and inducing apoptosis in cancer cells while exhibiting lower toxicity in normal cells.[12]

-

Broad Cytotoxicity : Many newly synthesized trifluoromethyl indole analogs display higher antiproliferative effects against a range of leukemia and solid tumor cell lines than existing natural compounds. Some have even shown greater potency than the conventional chemotherapy drug cisplatin, with the added benefit of lower cytotoxicity to non-malignant cells.[13]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the position and nature of substituents on the indole ring are crucial for anticancer activity. For instance, methyl substitution at the N-1 position of the indole has been shown to significantly enhance activity.[14] The presence of a carbonyl group at position 2 (oxindole) and a spiro-ring at position 3 can also increase cytotoxicity in cancer cells.[11]

Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Trifluoromethyl-substituted indole derivatives have emerged as promising anti-inflammatory agents with multifaceted mechanisms of action.

Mechanisms of Action:

-

COX-2 Inhibition : A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[15] Molecular docking studies have confirmed the high affinity of these compounds for the COX-2 enzyme.[16]

-

Suppression of Pro-inflammatory Mediators : These compounds have been shown to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammatory models.[15][16]

-

NF-κB Pathway Inhibition : The anti-inflammatory effects are often mediated by the suppression of the NF-κB signaling pathway. These compounds can inhibit the degradation of IκB, thereby preventing the phosphorylation and nuclear translocation of the NF-κB p65 subunit, which is a master regulator of inflammatory gene expression.[15]

Notably, some of these novel compounds have demonstrated potent anti-inflammatory and analgesic effects in rodent models with a significantly lower potential for causing ulcers compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[15]

Antiviral Activity: A New Frontier in Combating Viral Infections

The versatile indole scaffold has also been leveraged to develop novel antiviral agents, and the inclusion of a trifluoromethyl group can enhance this activity.

Mechanisms of Action:

-

HIV-1 Integrase Inhibition : Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[17] These compounds effectively block the strand transfer step of viral DNA integration into the host genome.[17]

-

Broad-Spectrum Potential : Isatin, an indole analog, has been recognized as a broad-spectrum antiviral agent.[18] Derivatives of trifluoromethyl-substituted indolines have shown promising activity against various viruses, including influenza H1N1, herpes simplex virus-1 (HSV-1), and coxsackievirus B3 (COX-B3).[18]

-

SARS-CoV-2 Inhibition : Recent studies have identified indole-3-carboxylic acid derivatives that exhibit a reliable antiviral effect against SARS-CoV-2 in vitro.[19][20] One such compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM and also suppressed the formation of syncytia induced by the viral spike protein.[19][20]

Data Presentation: A Quantitative Look at Biological Activity

To facilitate comparison and analysis, the following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted indole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Lines Tested | Reported IC50 Values (µM) | Reference |

| Amide Tagged Trifluoromethyl Indoles | A549 (Lung), MCF-7 (Breast), DU145 (Prostate), HeLa (Cervical) | Promising activity at micromolar concentrations | [10] |

| Trifluoromethylphenylamino Substituted Spiroindoles | Leukemia and solid tumor cell lines | Higher potency than cisplatin in some cases | [13] |

| Indole-Chalcone Derivatives | A549 (Lung), HeLa (Cervical), Bel-7402 (Liver), MCF-7 (Breast), A2780 (Ovarian), HCT-8 (Colorectal) | 0.0003 to 0.009 | [11] |

| Novel Indole Derivatives (Osimertinib-like) | A549 (Lung), MCF-7 (Breast), PC3 (Prostate) | Potent cytotoxicity against lung and prostate cancer cells | [12] |

Experimental Protocols: A Guide to Practical Implementation

The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of trifluoromethyl-substituted indole carboxylic acids. These are presented as self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Activity - MTT Cell Viability Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethyl-substituted indole carboxylic acid test compounds

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

Trifluoromethyl-substituted indole carboxylic acid test compounds

-

Griess Reagent System

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before LPS stimulation. Include a vehicle control.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only treated cells.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows relevant to the study of trifluoromethyl-substituted indole carboxylic acids.

Caption: A generalized workflow for the discovery and development of trifluoromethyl-substituted indole carboxylic acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. jelsciences.com [jelsciences.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural products and FDA-approved drugs. Its versatile biological activity is well-documented, forming the core of therapeutics ranging from anti-inflammatory agents to anti-cancer drugs. The strategic functionalization of this scaffold is a key focus of drug discovery programs. The introduction of a trifluoromethyl (CF3) group, in particular, has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth review of the research surrounding 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a key building block that marries the biological relevance of the indole nucleus with the pharmacological advantages of trifluoromethylation. We will delve into its synthesis, chemical properties, and its burgeoning role in the development of novel therapeutics, offering insights for researchers and scientists in the field.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often employed as a bioisostere for a methyl group, yet its electronic properties are vastly different, profoundly influencing a molecule's behavior in a biological system. The strong electron-withdrawing nature of the three fluorine atoms imparts several desirable characteristics:

-

Enhanced Metabolic Stability : The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.

-

Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a compound's ability to cross biological membranes, such as the blood-brain barrier, potentially improving bioavailability.

-

Modulation of Acidity/Basicity : The inductive effect of the CF3 group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with target proteins.

-

Improved Receptor Binding : The unique steric and electronic profile of the CF3 group can lead to more potent and selective binding to target receptors, often through favorable hydrophobic and dipole-dipole interactions.

These attributes make trifluoromethylated indoles, such as this compound, highly sought-after intermediates in the design of next-generation therapeutics.

Synthesis of this compound

The synthesis of indole-2-carboxylic acids is classically achieved through several named reactions, with the Reissert and Fischer indole syntheses being the most prominent.

Reissert Indole Synthesis

The Reissert synthesis is a powerful method for the preparation of indole-2-carboxylic acids from o-nitrotoluenes. For the synthesis of this compound, the likely starting material would be 2-nitro-4-(trifluoromethyl)toluene.

The general steps are as follows:

-

Condensation : 2-Nitro-4-(trifluoromethyl)toluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization : The intermediate pyruvate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like zinc dust in acetic acid or iron powder in acetic acid. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.

-

Hydrolysis : The resulting ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate is then hydrolyzed, typically under basic conditions followed by acidic workup, to yield the final product, this compound.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize the target molecule via this route, one would start with (4-(trifluoromethyl)phenyl)hydrazine and pyruvic acid.

-

Hydrazone Formation : (4-(Trifluoromethyl)phenyl)hydrazine is reacted with pyruvic acid to form the corresponding hydrazone.

-

Cyclization : The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

Physicochemical and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 327-20-8 | [1] |

| Molecular Formula | C10H6F3NO2 | [1] |

| Molecular Weight | 229.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C, sealed in dry conditions | [2][3] |

Expected Spectroscopic Data:

-

¹H NMR : The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring and the carboxylic acid proton. The indole NH proton would likely appear as a broad singlet downfield (around 11-12 ppm). The aromatic protons would appear in the range of 7-8 ppm, with splitting patterns consistent with their substitution. The carboxylic acid proton would also be a broad singlet, typically very downfield (>12 ppm).

-

¹³C NMR : The carbon NMR would show characteristic peaks for the carboxyl carbon (around 165-175 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons of the indole ring.

-

IR Spectroscopy : The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C-F stretching bands.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery

This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules.

HIV-1 Integrase Inhibitors

One of the most promising applications of this indole derivative is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5] HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[4][6]

Mechanism of Action: Indole-2-carboxylic acid derivatives act as INSTIs by chelating the two divalent magnesium ions (Mg²⁺) present in the active site of the enzyme.[4] This chelation prevents the binding of the viral DNA to the integrase, thereby inhibiting the strand transfer reaction. The indole nitrogen and the carboxylate oxygen are key to this metal chelation.[4]